3,6-Dibromobenzene-1,2-diamine

Vue d'ensemble

Description

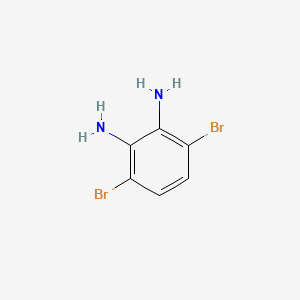

3,6-Dibromobenzene-1,2-diamine (C₆H₆Br₂N₂; molecular weight: 265.936 g/mol) is a brominated aromatic diamine with two amino groups at the 1,2-positions and bromine substituents at the 3,6-positions of the benzene ring. It is also known by alternative names such as 3,6-dibromo-o-phenylenediamine and 2-amino-3,6-dibromophenylamine (CAS: 69272-50-0) . This compound is primarily utilized in polymer synthesis (e.g., Stille polycondensation for donor-acceptor copolymers) and biosensor platforms , owing to its electron-withdrawing bromine substituents, which enhance electronic properties in conjugated materials. Its commercial purity is typically 95% , and it is marketed globally with projected production growth from 2025 to 2030 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reduction and Substitution Method: One common method involves the reduction of nitrobenzene to 1,2-diaminobenzene using iron and hydrochloric acid.

Bromination of Benzo[1,2,5]thiadiazole: Another method involves the bromination of benzo[1,2,5]thiadiazole to produce 4,7-dibromobenzo[1,2,5]thiadiazole, which is then reduced using zinc dust in a mixture of acetic acid and water.

Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized for commercial use.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 3,6-Dibromobenzene-1,2-diamine can undergo nucleophilic substitution reactions due to the presence of bromine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Bromination: Copper bromide is commonly used for bromination reactions.

Reduction: Iron and hydrochloric acid are used for the reduction of nitrobenzene to 1,2-diaminobenzene.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Overview : 3,6-Dibromobenzene-1,2-diamine is primarily utilized in the synthesis of pharmaceuticals. Its unique structure allows for selective functionalization reactions that are crucial for developing new therapeutic agents.

Key Applications :

- Drug Development : The compound serves as an intermediate in synthesizing various drug candidates. Its ability to introduce specific chemical groups enhances the biological activity of the resulting pharmaceuticals.

- Enzyme Inhibition : Research indicates that derivatives of this compound exhibit nonsteroidal anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which play a critical role in inflammation pathways .

| Application | Description |

|---|---|

| Drug Candidates | Intermediate for synthesizing pharmaceuticals |

| Anti-inflammatory | Inhibits cyclooxygenase enzymes |

Agrochemicals

Overview : The compound is also significant in agricultural chemistry, where it is employed in developing pesticides and herbicides.

Key Applications :

- Pesticide Synthesis : Leveraging its reactivity, chemists can design new pesticide molecules that are both effective and environmentally safe. This application addresses the growing need for sustainable agricultural practices .

| Application | Description |

|---|---|

| Pesticides | Intermediate for developing novel pesticides |

Materials Science

Overview : this compound plays a crucial role in the fabrication of advanced materials through controlled chemical transformations.

Key Applications :

- Polymer Functionalization : The compound is used to modify polymers and coatings to achieve desired properties such as enhanced durability and conductivity. This adaptability makes it a valuable component in material science research .

| Application | Description |

|---|---|

| Polymer Modification | Enhances properties of polymers and coatings |

Case Study 1: Synthesis of Drug Candidates

A study highlighted the synthesis of a novel anti-inflammatory drug using this compound as an intermediate. The compound's bromine atoms facilitated selective substitutions that improved the drug's efficacy against inflammation.

Case Study 2: Development of Eco-friendly Pesticides

Researchers developed a series of agrochemicals based on this compound that demonstrated lower toxicity to non-target organisms while maintaining high efficacy against pests. This innovation reflects the compound's potential in sustainable agriculture.

Mécanisme D'action

The mechanism by which 3,6-dibromobenzene-1,2-diamine exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of bromine atoms and amino groups allows it to interact with different molecular targets and pathways, facilitating the synthesis of complex organic molecules .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Substituent Position Isomerism

Brominated benzene-1,2-diamines exhibit distinct reactivity and applications based on bromine substitution patterns:

Key Insight : The 3,6-substitution pattern optimizes electronic properties for materials science, whereas 4,5-dibromo isomers lack reported industrial relevance .

Electronic Effects of Substituents

Electron-withdrawing (EWG) and electron-donating groups (EDG) on benzene-1,2-diamines significantly influence reaction yields in quinoxaline synthesis and other condensation reactions:

Key Insight : Bromine’s dual EWG effect in this compound reduces its reactivity in organic synthesis compared to EDG-substituted diamines but enhances suitability for electronic materials .

Stability and Handling

This compound shares instability challenges with other diamines:

- Instability : Like 5-fluorobenzene-1,2-diamine derivatives, it requires immediate use post-synthesis to avoid degradation .

- Synthesis : Prepared via zinc reduction of 4,7-dibromobenzo[c][1,2,5]thiadiazole in acetic acid or bromination of benzothiadiazole , contrasting with SnCl₂-mediated reductions for fluorinated analogues .

Activité Biologique

3,6-Dibromobenzene-1,2-diamine (DBBDA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C6H6Br2N2. It features a benzene ring with two bromine atoms and two amino groups, which contribute to its reactivity and biological properties. The synthesis of DBBDA can be achieved through various methods, including:

- Reduction of 4,7-dibromo-2,1,3-benzothiadiazole using sodium borohydride in ethanol.

- Direct amination of 1,2-dibromobenzene under controlled conditions to yield the desired diamine.

The typical yield from these reactions can reach up to 75% under optimal conditions .

Biological Activity

DBBDA exhibits a range of biological activities that make it a candidate for further research:

1. Anti-inflammatory Properties

DBBDA has been identified as a nonsteroidal anti-inflammatory drug (NSAID). It inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

2. Antimicrobial Activity

Research indicates that DBBDA possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit growth .

3. Cytotoxic Effects

Studies have demonstrated that DBBDA exhibits cytotoxic effects on certain cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through various biochemical pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of DBBDA:

-

Case Study 1: Anti-inflammatory Activity

In vitro assays showed that DBBDA significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent . -

Case Study 2: Antimicrobial Efficacy

A study tested DBBDA against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL . -

Case Study 3: Cytotoxicity in Cancer Cells

In a study on human cancer cell lines (e.g., HeLa and MCF-7), DBBDA demonstrated significant cytotoxicity with IC50 values around 20 µM. Mechanistic studies suggested that DBBDA induces oxidative stress leading to apoptosis .

Comparative Analysis

The following table summarizes the biological activities of DBBDA compared to structurally similar compounds:

| Compound Name | Anti-inflammatory | Antimicrobial | Cytotoxicity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 3-Bromobenzene-1,2-diamine | Moderate | No | No |

| 3,5-Dibromobenzene-1,2-diamine | Yes | Moderate | Yes |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,6-dibromobenzene-1,2-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination of benzothiadiazole using hydrobromic acid (HBr) and molecular bromine under reflux conditions . Key parameters include:

- Temperature : Reflux conditions (typically 100–120°C) ensure sufficient reactivity of bromine.

- Solvent : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.

- Purification : Recrystallization from ethanol/water mixtures improves purity.

- Yield Optimization : Excess bromine (1.5–2.0 equivalents) minimizes incomplete bromination, but side reactions (e.g., over-bromination) must be monitored via TLC or HPLC .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : A singlet at δ 7.66 ppm (2H) corresponds to aromatic protons in the dibrominated positions, with no splitting due to symmetry .

- ¹³C NMR : Peaks at δ 152.9 (C-NH₂), 132.3 (C-Br), and 113.9 ppm (aromatic carbons) confirm the structure .

- Elemental Analysis : Validate C, H, N, and Br percentages against theoretical values (e.g., C: 30.95%, Br: 49.17%) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of brominated aromatic vapors.

- Waste Disposal : Halogenated byproducts require segregation and treatment by licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can this compound be integrated into conjugated polymers for optoelectronic applications?

- Methodological Answer : The compound serves as a precursor for benzimidazole-containing monomers in donor-acceptor electrochromic polymers.

- Polymer Synthesis : React with aldehydes (e.g., 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde) via condensation to form π-conjugated backbones .

- Device Fabrication : Spin-coating or electrochemical deposition ensures uniform thin films. Optoelectronic properties (e.g., bandgap, conductivity) are tunable via substituent engineering .

Q. What strategies resolve contradictions in reported NMR data for this compound derivatives?

- Methodological Answer :

- Deuterated Solvent Effects : Confirm solvent choice (e.g., CDCl₃ vs. DMSO-d₆) to account for peak shifts .

- Dynamic Proton Exchange : Amine protons may exhibit broadening; use D₂O shake tests to identify exchangeable protons.

- Side Product Identification : Compare experimental spectra with computational predictions (DFT) to distinguish regioisomers or bromination artifacts .

Q. How does the bromination pattern of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The 3,6-dibromo configuration enables sequential coupling with arylboronic acids, allowing controlled functionalization .

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 enhances reactivity with electron-deficient aryl bromides.

- Steric Effects : Ortho-bromine atoms may hinder coupling; optimize ligand steric bulk (e.g., SPhos vs. DavePhos) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer :

- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to separate brominated byproducts. MS detection identifies molecular ions (e.g., [M+H]+ at m/z 294.8) .

- Limit of Detection (LOD) : Achieve sub-ppm sensitivity via isotopic dilution with ⁸¹Br-labeled internal standards.

- Validation : Spike recovery tests (80–120%) ensure method accuracy for regulatory compliance .

Q. Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₆H₆Br₂N₂ | |

| Molecular Weight | 293.94 g/mol | |

| Melting Point | 175–178°C (decomposes) | |

| Solubility | Soluble in DMF, DMSO; sparingly in H₂O | |

| λmax (UV-Vis) | 280 nm (in DMF) |

Table 2. Comparative Reactivity in Cross-Coupling Reactions

| Reaction Type | Catalyst | Yield (%) | Side Products | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura (Step 1) | Pd(PPh₃)₄ | 85 | Dehalogenation (<5%) | |

| Suzuki-Miyaura (Step 2) | XPhos Pd G3 | 78 | Homocoupling (8%) |

Propriétés

IUPAC Name |

3,6-dibromobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMJBJSLTPBZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473813 | |

| Record name | 3,6-dibromobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69272-50-0 | |

| Record name | 3,6-dibromobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.